Ethyl 5-cyclopentyl-3-oxopentanoate (CAS 887589-90-4): A Technical Whitepaper on Physicochemical Profiling and Synthetic Applications
Ethyl 5-cyclopentyl-3-oxopentanoate (CAS 887589-90-4): A Technical Whitepaper on Physicochemical Profiling and Synthetic Applications
Executive Summary
Ethyl 5-cyclopentyl-3-oxopentanoate is a highly versatile β -keto ester building block heavily utilized in medicinal chemistry and advanced organic synthesis[1]. Characterized by its dual electrophilic carbonyl centers and highly acidic α -protons, it serves as a critical intermediate for the construction of complex heterocyclic scaffolds and fused-ring γ -amino acid derivatives[2]. This whitepaper provides a comprehensive analysis of its physicochemical properties, details a highly regioselective dianion-based synthetic protocol, and explores its downstream reactivity pathways.
Molecular Architecture and Physicochemical Properties
The molecular structure of ethyl 5-cyclopentyl-3-oxopentanoate features a hydrophobic cyclopentyl ring tethered to a polar β -keto ester moiety via an ethylene linker. This structural arrangement confers unique steric and electronic properties. In solution, the compound exhibits keto-enol tautomerism, with the equilibrium position heavily influenced by the solvent's polarity and hydrogen-bonding capacity.
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | Ethyl 5-cyclopentyl-3-oxopentanoate |
| CAS Registry Number | 887589-90-4 |
| Molecular Formula | C₁₂H₂₀O₃ |
| Molecular Weight | 212.29 g/mol |
| SMILES | O=C(OCC)CC(CCC1CCCC1)=O |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~280–290 °C at 760 mmHg (Predicted) |
| Density | ~1.01–1.05 g/cm³ (Predicted) |
| Solubility | Soluble in THF, DCM, EtOAc; Insoluble in H₂O |
| Storage Conditions | Inert atmosphere (Ar/N₂), room temperature or 2–8 °C[1] |
Data synthesized from commercial chemical databases and structural predictions[1][3].
Synthetic Methodologies: The Dianion Alkylation Strategy
The most efficient and regioselective method for synthesizing ethyl 5-cyclopentyl-3-oxopentanoate involves the γ -alkylation of ethyl acetoacetate. Because direct alkylation of the monoanion occurs predominantly at the highly acidic C2 position (between the two carbonyls), a dianion strategy (Weiler's method) must be employed to force alkylation at the terminal C4 position[2].
Mechanistic Causality:
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Selective Deprotonation: Sodium hydride (NaH) is first used to deprotonate the highly acidic C2 protons (pKa ~ 11), forming a monoanion. This step protects the C2 position from subsequent electrophilic attack.
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Dianion Generation: A stronger base, n-butyllithium (n-BuLi), is then introduced to deprotonate the less acidic C4 methyl group (pKa ~ 24).
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Regioselective Alkylation: The resulting dianion possesses two nucleophilic sites. However, the C4 carbanion is significantly more basic and less sterically hindered than the C2 carbanion. Consequently, when the electrophile (cyclopentylmethyl halide) is introduced, nucleophilic attack occurs exclusively at the C4 position, yielding the desired target.
Caption: Regioselective synthesis of Ethyl 5-cyclopentyl-3-oxopentanoate via dianion intermediate.
Step-by-Step Protocol: Regioselective Synthesis
This protocol is adapted from validated patent methodologies for fused-ring γ -amino acid derivatives[2].
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System Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and internal thermometer. Purge the system with high-purity Nitrogen or Argon.
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Self-validation: A strictly anhydrous environment is critical; trace moisture will prematurely quench the dianion back to the monoanion, drastically reducing the yield of the C4-alkylated product.
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Monoanion Formation:
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Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.4 eq) in anhydrous Tetrahydrofuran (THF) (approx. 2 mL/mmol).
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Cool the suspension to 0 °C using an ice bath.
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Add ethyl acetoacetate (1.0 eq) dropwise over 30 minutes with vigorous stirring. Evolution of H₂ gas will be observed. Stir for an additional 15 minutes until gas evolution ceases.
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Dianion Generation:
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Cool the reaction mixture to -5 °C (using an ice/brine bath).
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Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise via syringe. The solution typically turns a deep yellow/orange color, indicating successful dianion formation. Stir for 20 minutes.
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Electrophilic Addition:
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Dissolve cyclopentylmethyl bromide (1.05 eq) in a minimal amount of anhydrous THF.
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Add the solution dropwise to the dianion mixture, strictly maintaining the internal temperature below 0 °C.
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Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.
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Self-validation: Monitor reaction completion via TLC (Hexanes:EtOAc, 4:1). The disappearance of the starting material spot and the emergence of a new, less polar spot validates the completion of the electrophilic addition.
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Quenching and Workup:
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Carefully quench the reaction at 0 °C with 1M HCl until the aqueous layer reaches pH 2-3.
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Causality: Acidic quenching ensures the complete protonation of the C2 enolate and minimizes base-catalyzed ester hydrolysis, preserving the integrity of the ethyl ester moiety.
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Extract the aqueous layer with Ethyl Acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude oil via silica gel column chromatography to yield pure ethyl 5-cyclopentyl-3-oxopentanoate.
Chemical Reactivity and Downstream Applications
Ethyl 5-cyclopentyl-3-oxopentanoate is a highly versatile ambidentate reagent. Its reactivity profile is dominated by the 1,3-dicarbonyl system, making it an ideal precursor for various condensation reactions[3].
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Heterocycle Synthesis: Reaction with hydrazines or substituted hydrazines rapidly yields cyclopentyl-substituted pyrazoles. Similarly, condensation with amidines, guanidines, or ureas provides access to highly functionalized pyrimidines.
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Medicinal Chemistry Scaffolds: As demonstrated in recent pharmaceutical patents, this compound is a critical starting material for synthesizing fused-ring γ -amino acid derivatives, which are explored for their unique pharmacokinetic properties and target binding affinities[2].
Caption: Divergent downstream reactivity pathways of Ethyl 5-cyclopentyl-3-oxopentanoate.
Handling, Storage, and Safety Protocols
As an ester with an active methylene group, ethyl 5-cyclopentyl-3-oxopentanoate is susceptible to slow hydrolysis and air oxidation over time.
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Storage: Must be stored under an inert atmosphere (Nitrogen or Argon) at room temperature or 2–8 °C to prevent degradation and maintain purity[1].
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Handling: Wear standard personal protective equipment (PPE) including nitrile gloves and safety goggles. Handle within a fume hood, as β -keto esters can act as mild skin and eye irritants[3].
Sources
- 1. 887589-90-4|Ethyl 5-cyclopentyl-3-oxopentanoate|BLD Pharm [bldpharm.com]
- 2. CN107848953B - ç¨ åç¯Î³-æ°¨åºé ¸è¡çç©åå ¶å¶å¤æ¹æ³åå¨å»è¯ä¸çåºç¨ - Google Patents [patents.google.com]
- 3. 887589-90-4 | Ethyl 5-cyclopentyl-3-oxopentanoate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
